Terahertz Fingerprint vs 4-Fluoro Analog
Direct head-to-head comparison using terahertz time-domain spectroscopy (THz-TDS) reveals that 2-(4-chlorophenyl)benzimidazole and its 4-fluoro analog have substantially different fingerprint spectra. The difference manifests in the amount, amplitude, and frequency position of absorption peaks across the 0.2–2.5 THz range, driven by different HOMO-LUMO energy gaps due to the distinct electron-withdrawing effects of Cl vs. F [1]. This provides a definitive method for compound discrimination.
| Evidence Dimension | Terahertz (THz) Absorption Fingerprint Spectrum (0.2–2.5 THz range) |
|---|---|
| Target Compound Data | A specific set of absorption peaks with distinct amounts, amplitudes, and frequency positions; different HOMO-LUMO energy gap compared to the 4-fluoro analog. |
| Comparator Or Baseline | 2-(4-Fluorophenyl)benzimidazole (4FPBI): A different set of absorption peaks, resulting from different intramolecular hyperconjugative interactions and a different HOMO-LUMO energy gap. |
| Quantified Difference | Substantial differences in the amount, amplitude, and frequency position of all absorption peaks due to the para-substituent. No overlapping spectral identity. |
| Conditions | Terahertz time-domain spectroscopy (THz-TDS) and density functional theory (DFT) at B3LYP/6-311G** level in solid-state. |
Why This Matters
This data certifies 2-(4-chlorophenyl)benzimidazole as a spectrally unique material, enabling its unambiguous identification and purity assessment in quality control workflows, a capability the 4-fluoro analog cannot provide for the chloro derivative.
- [1] Song, M., Yang, F., Liu, L., Shen, L., Hu, P., & Su, C. (2018). Experimental and theoretical study of fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole in terahertz range. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 202, 18-29. View Source
